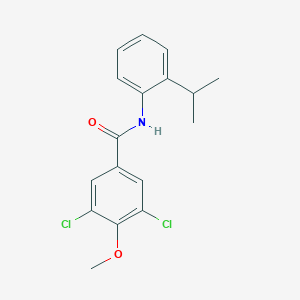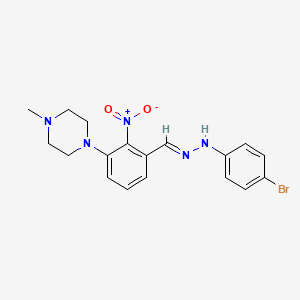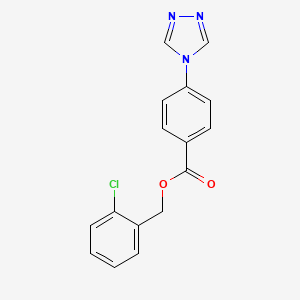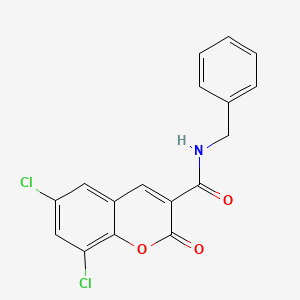![molecular formula C17H16N2O4 B5797627 4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid, commonly known as Pemetrexed, is a chemotherapy drug that is used to treat various types of cancer. Pemetrexed is a member of the antifolate family of drugs and works by inhibiting the synthesis of DNA and RNA.
Mecanismo De Acción
Pemetrexed works by inhibiting several enzymes involved in the synthesis of DNA and RNA, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, Pemetrexed prevents the synthesis of nucleotides, which are essential building blocks of DNA and RNA. This leads to the inhibition of cell division and ultimately, cell death.
Biochemical and Physiological Effects:
Pemetrexed has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, induce apoptosis, and inhibit angiogenesis. Pemetrexed also has immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines, which are important for immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pemetrexed in lab experiments is its specificity for cancer cells, which allows for targeted therapy. Pemetrexed also has a relatively low toxicity profile compared to other chemotherapy drugs, making it a safer option for patients. However, Pemetrexed has several limitations, including the development of drug resistance and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the use of Pemetrexed in cancer treatment. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another direction is the use of Pemetrexed in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, the development of more specific and potent antifolate drugs could improve the efficacy of Pemetrexed and other antifolate drugs in cancer treatment.
Conclusion:
Pemetrexed is a chemotherapy drug that has been extensively studied for its efficacy in treating various types of cancer. Its mechanism of action involves the inhibition of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell division and ultimately, cell death. Pemetrexed has several biochemical and physiological effects on the body and has advantages and limitations for lab experiments. There are several future directions for the use of Pemetrexed in cancer treatment, including the development of combination therapies and more specific and potent antifolate drugs.
Métodos De Síntesis
The synthesis of Pemetrexed involves several steps, including the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)methyl] pyrido [2,3-d] pyrimidine and N-(3-acetylphenyl) glutamic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with trifluoroacetic acid to remove the protecting groups, resulting in the formation of Pemetrexed.
Aplicaciones Científicas De Investigación
Pemetrexed has been extensively studied for its efficacy in treating various types of cancer, including non-small cell lung cancer, mesothelioma, and breast cancer. Several clinical trials have demonstrated the effectiveness of Pemetrexed in combination with other chemotherapy drugs, such as cisplatin and carboplatin. Pemetrexed has also been studied for its potential use in targeted therapy, as it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
4-[[(3-acetylphenyl)carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)14-3-2-4-15(9-14)19-17(23)18-10-12-5-7-13(8-6-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVLCPCVNABLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Acetylphenyl)carbamoyl]amino}methyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)


![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)